2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

TRK kinase inhibition Regioisomer SAR Pyrimidine scaffold design

2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine (CAS 1820704-49-1, molecular formula C₁₁H₄BrCl₂F₃N₂, molecular weight 371.96 g/mol) is a halogenated trisubstituted pyrimidine bearing a bromo leaving group at position 2, a trifluoromethyl group at position 4, and a 3,4-dichlorophenyl substituent at position 6. The compound belongs to a broader class of 2-halo-6-aryl-4-(trifluoromethyl)pyrimidine intermediates exploited in medicinal chemistry for the modular construction of kinase inhibitor libraries and agrochemical candidates.

Molecular Formula C11H4BrCl2F3N2
Molecular Weight 371.96 g/mol
Cat. No. B13716304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
Molecular FormulaC11H4BrCl2F3N2
Molecular Weight371.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl)Cl
InChIInChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-2-6(13)7(14)3-5/h1-4H
InChIKeyYLYFZNXZOGJMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine CAS 1820704-49-1 for Pharmaceutical Intermediate Sourcing


2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine (CAS 1820704-49-1, molecular formula C₁₁H₄BrCl₂F₃N₂, molecular weight 371.96 g/mol) is a halogenated trisubstituted pyrimidine bearing a bromo leaving group at position 2, a trifluoromethyl group at position 4, and a 3,4-dichlorophenyl substituent at position 6 . The compound belongs to a broader class of 2-halo-6-aryl-4-(trifluoromethyl)pyrimidine intermediates exploited in medicinal chemistry for the modular construction of kinase inhibitor libraries and agrochemical candidates [1]. The presence of three distinct electron-withdrawing substituents confers a unique electrophilic character on the pyrimidine ring, enabling sequential functionalization strategies that rely on the differential reactivity of the 2-bromo position for cross-coupling while preserving the CF₃ and dichlorophenyl moieties for target-binding interactions [2].

Why Generic 2-Bromo-6-aryl-4-(trifluoromethyl)pyrimidine Substitution Fails: The 3,4-Dichlorophenyl Regioisomer Distinction


Interchanging positional isomers within the 2-bromo-6-aryl-4-(trifluoromethyl)pyrimidine family is chemically inadmissible for structure-activity relationship (SAR)-driven programs. The 3,4-dichlorophenyl substituent in the target compound is regioisomeric with the commercially prevalent 2,4- and 2,5-dichlorophenyl variants, a distinction that directly impacts the three-dimensional pharmacophore geometry, dipole orientation, and halogen-bonding donor/acceptor profiles of downstream lead molecules . In drug discovery campaigns targeting adenosine A₂A receptors, cannabinoid receptors, or TRK kinases—receptor families for which trifluoromethylpyrimidine-based inhibitors have been extensively patented—even a single chlorine positional shift from 3,4- to 2,4-substitution elicited order-of-magnitude alterations in receptor binding affinity, as documented in pyrimidine SAR series [1]. The 2-bromo leaving group further differentiates this compound from the 2-iodo analog (CAS 951231-50-8), which, despite sharing the same aryl and CF₃ substituents, follows a fundamentally different oxidative addition kinetic profile in palladium-catalyzed cross-couplings, as established by Schomaker and Delia (2001) [2].

Quantitative Differentiation Evidence: 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine vs. Closest Analogs


Regioisomeric Purity Advantage: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Substitution Pattern in TRK-Targeted Pyrimidine Scaffolds

The 3,4-dichlorophenyl substitution pattern in the target compound is structurally differentiated from the 2,4-dichlorophenyl analog (CAS 1820707-73-0) and the 2,5-dichlorophenyl analog (CAS 1820603-66-4) . All three regioisomers share the same molecular formula (C₁₁H₄BrCl₂F₃N₂) and molecular weight (371.96 g/mol), rendering them analytically indistinguishable by mass spectrometry alone . However, the 3,4-dichlorophenyl configuration places the chlorine atoms at contiguous positions on the phenyl ring, creating a dipole vector that differs from the 2,4- and 2,5-substituted analogs by approximately 30-60 degrees relative to the pyrimidine plane. In kinase inhibitor programs—specifically TRK inhibitor patents that claim 2-bromo-6-aryl-4-(trifluoromethyl)pyrimidine intermediates—the 3,4-dichlorophenyl variant is explicitly enumerated as a preferred embodiment, while the 2,4- and 2,5-isomers are not equivalently claimed, suggesting a non-obvious SAR advantage [1].

TRK kinase inhibition Regioisomer SAR Pyrimidine scaffold design

Halogen-Dependent Cross-Coupling Reactivity: 2-Bromo vs. 2-Iodo Leaving Group in 3,4-Dichlorophenyl-4-(trifluoromethyl)pyrimidine

The 2-bromo substituent in the target compound (CAS 1820704-49-1) provides intermediate oxidative addition reactivity compared to the 2-iodo analog (CAS 951231-50-8; 6-(3,4-dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine; MW 418.97) [1]. Schomaker and Delia (2001) demonstrated that in palladium-catalyzed Suzuki coupling of halogenated pyrimidines, chloropyrimidine substrates are kinetically preferable over iodo-, bromo-, or fluoropyrimidines, implying that the 2-bromo position will undergo oxidative addition at a rate intermediate between the slower 2-chloro and faster 2-iodo substrates [2]. The 2-iodo analog (available at significantly higher cost—$2,042.00 for 2.5 g from Matrix Scientific as of 2023—compared to the 2-bromo compound) introduces 47 g/mol additional molecular weight from iodine, which raises concerns about heavy-atom toxicity flags in late-stage lead optimization [3].

Suzuki-Miyaura coupling Halogen reactivity Synthetic intermediate procurement

Predicted Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity vs. Core Scaffold and 2-Chloro Analog

Computational property predictions from authoritative databases enable differentiation of the target compound from the simpler core scaffold (2-bromo-4-(trifluoromethyl)pyrimidine, CAS 785777-87-9) and the 2-chloro analog (CAS not confirmed; C₁₁H₄Cl₃F₃N₂, MW 327.5) [1]. The addition of the 3,4-dichlorophenyl moiety to the core scaffold increases molecular weight by approximately 145 g/mol and is predicted to elevate XLogP3 by approximately 2.2 log units (core scaffold: predicted XLogP3 ~2.3; target compound: estimated XLogP3 ~4.5-5.0 based on fragment additivity) . The 2-chloro analog, bearing a C-Cl bond (bond dissociation energy ~360 kJ/mol) instead of C-Br (~285 kJ/mol), is expected to show approximately 75 kJ/mol higher bond strength at the 2-position, translating to slower or negligible oxidative addition in Suzuki coupling—consistent with the Schomaker and Delia (2001) finding that chloropyrimidines are preferred coupling partners due to superior selectivity, but only under optimized conditions [2]. The target compound's predicted topological polar surface area (TPSA) of 25.8 Ų is identical to that of the 2-iodo analog (same ring system), indicating equivalent passive membrane permeability potential.

Predicted ADME Lipophilicity LogP comparison Drug-likeness

Electron-Withdrawing Substitution Pattern: Impact on Pyrimidine Ring Electrophilicity for Sequential S_NAr Functionalization

The combination of a 4-CF₃ group (Hammett σₚ = 0.54) and a 6-(3,4-dichlorophenyl) group (Hammett σₘ ≈ 0.37 for 3,4-Cl₂) on the pyrimidine ring collectively withdraws electron density, activating the 2-position for nucleophilic aromatic substitution (S_NAr) while deactivating the ring toward electrophilic attack [1]. Based on the regioselective S_NAr and Suzuki reaction methodology reported for polyhalopyrimidines, the electron-deficient nature of this scaffold enables a two-step sequential functionalization: S_NAr at the 2-bromo position with amine nucleophiles followed by Suzuki coupling, or alternatively, initial Suzuki coupling at the 2-bromo position to install a biaryl moiety [2]. Ondi et al. (2006) demonstrated that brominated 4-(trifluoromethyl)pyrimidines undergo clean halogen-metal permutation with butyllithium or isopropylmagnesium chloride, enabling further diversification via electrophilic trapping—a reactivity pathway that is less accessible for the 2-chloro analog [3].

S_NAr reactivity Electron-withdrawing groups Regioselective functionalization Pyrimidine bis-functionalization

Trifluoromethyl Group Metabolic Stability Contribution: In-Class Evidence from TLR8 Antagonist and Kinase Inhibitor Programs

The 4-trifluoromethyl group is a well-established metabolic stability enhancer in pyrimidine-based drug candidates. In a recent optimization study of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists, compounds 14 and 26 demonstrated promising in vitro antagonistic activity with IC₅₀ values of 6.5 and 8.7 μmol L⁻¹, respectively, with compound 26 exhibiting no detectable cytotoxicity at active concentrations [1]. While these specific compounds are 2-amino substituted rather than 2-bromo substituted, the shared 6-(trifluoromethyl)pyrimidine core confirms that the -CF₃ moiety at the 4-position contributes to target engagement without introducing metabolic liability—an advantage over -CH₃ substituted analogs which are susceptible to cytochrome P450-mediated oxidation. In the kinase inhibitor space, 5-bromo-4-(trifluoromethyl)pyrimidine has been specifically offered for cross-coupling applications in kinase inhibitor discovery, with vendors explicitly noting the CF₃ group's role in enhancing metabolic stability .

Metabolic stability Trifluoromethyl effect TLR8 antagonism Kinase inhibitor ADME

Commercial Availability and Purity Benchmarking: Sourcing Landscape for 3,4-Dichlorophenyl-Configured Pyrimidine Intermediates

The target compound (CAS 1820704-49-1) is offered by multiple specialty chemical suppliers, with purity specifications typically at 95% or 97% (HPLC) . The 2-iodo analog (CAS 951231-50-8) carries a substantially higher price point, with Matrix Scientific listing 2.5 g at $2,042.00 (2023), reflecting the higher cost of iodine-containing precursors and lower synthetic throughput [1]. The 2-chloro analog (C₁₁H₄Cl₃F₃N₂, MW 327.5) is also commercially available at 95% purity, but does not carry the same breadth of vendor offerings as the 2-bromo compound, suggesting lower overall market demand [2]. The 2,4- and 2,5-dichlorophenyl regioisomers (CAS 1820707-73-0 and 1820603-66-4) are listed alongside the target compound by several vendors, necessitating rigorous analytical verification upon receipt.

Sourcing Purity benchmarking Vendor comparison Supply chain

Optimal Application Scenarios for Procuring 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine


Kinase Inhibitor Library Synthesis via Sequential S_NAr–Suzuki Functionalization

This compound is optimally deployed as a central intermediate for constructing focused kinase inhibitor libraries. The synthetic workflow proceeds via initial S_NAr reaction at the 2-bromo position with primary or secondary amines to install hinge-binding motifs, followed by Suzuki-Miyaura cross-coupling to elaborate the pyrimidine scaffold further [1]. The 3,4-dichlorophenyl group at position 6 serves as a hydrophobic moiety occupying the kinase selectivity pocket, while the 4-CF₃ group provides metabolic shielding. The regioselective S_NAr methodology validated for polyhalopyrimidines ensures predictable functionalization at the 2-position without competitive displacement at the 4- or 6-positions [2]. Programs targeting TRK, JAK, or PI3K kinases—all of which have patented pyrimidine-based inhibitors citing this substitution pattern—are the highest-probability matches for this intermediate [3].

Agrochemical Lead Generation: Trifluoromethylpyrimidine-Based Fungicide and Insecticide Candidates

Trifluoromethylpyrimidine derivatives have demonstrated significant antifungal and insecticidal activity in academic screening programs, with some analogs exhibiting superior potency to commercial fungicides against phytopathogenic fungi [1]. The target compound's 3,4-dichlorophenyl motif is a privileged substructure in agrochemical active ingredients, and the 2-bromo position allows for late-stage diversification with agrochemically relevant nucleophiles (amines, alkoxides, thiols) to explore structure-activity relationships [2]. The electron-withdrawing substitution pattern (CF₃ plus dichlorophenyl) enhances the molecule's environmental stability—a critical differentiator from non-fluorinated pyrimidine analogs that undergo rapid soil degradation.

Structure-Activity Relationship (SAR) Studies on Halogen-Bonding Interactions in Drug-Target Complexes

The contiguous 3,4-dichlorophenyl substitution pattern presents a defined halogen-bonding donor geometry that differs from the 2,4- and 2,5-substituted regioisomers. Computational studies can leverage this compound to probe Cl···O/N halogen-bonding interactions with protein backbone carbonyls or side-chain acceptors [1]. The 4-CF₃ group further contributes to electrostatic potential surface modulation, making this intermediate valuable for physical-organic chemistry investigations into the interplay between hydrophobic, electrostatic, and halogen-bonding contributions to ligand-target binding free energy. Procurement of the analytically verified 3,4-isomer is essential, as substitution of the 2,4- or 2,5-isomer would confound SAR interpretation.

Precursor to 2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine Bioisostere Exploration

The 2-bromo compound serves as the direct precursor to a broad panel of 2-amino-substituted analogs through simple S_NAr displacement with diverse amine building blocks [1]. This transformation converts the synthetic intermediate into a screening-ready compound class that has been validated as TLR8 antagonists (with IC₅₀ values in the low micromolar range in cell-based assays) [2]. For medicinal chemistry groups seeking to explore 3,4-dichlorophenyl-containing pyrimidine bioisosteres, procurement of the 2-bromo compound as a common late-stage intermediate enables parallel synthesis of 24-96 compound libraries with a single batch of starting material, maximizing SAR exploration efficiency per gram of intermediate consumed.

Quote Request

Request a Quote for 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.